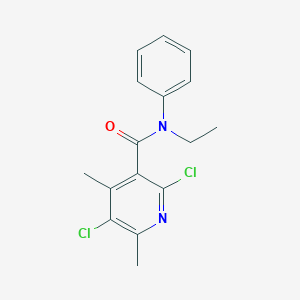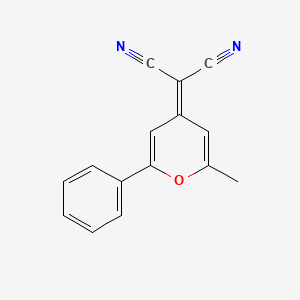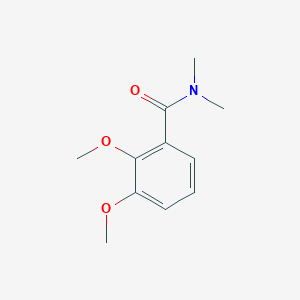
2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylnicotinamide, also known as DENPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the nicotinamide family and is synthesized using a specific method.
科学的研究の応用
2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylnicotinamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. It has been shown to have potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer therapy.
作用機序
The mechanism of action of 2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylnicotinamide is not fully understood. However, it has been shown to activate the GABA-A receptor, which is responsible for inhibiting the activity of neurons in the brain. This leads to a decrease in the release of neurotransmitters, resulting in a reduction in pain and inflammation. This compound has also been shown to inhibit the activity of certain enzymes involved in the growth of cancer cells, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation and pain. This compound has also been shown to increase the production of certain neurotransmitters, leading to a reduction in anxiety and depression. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to cell death.
実験室実験の利点と制限
One of the main advantages of using 2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylnicotinamide in lab experiments is its potency. It has been shown to have potent anti-inflammatory, analgesic, and anticancer effects, making it a valuable tool for researchers. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to have toxic effects on certain cell types, which may limit its applicability in certain experiments.
将来の方向性
There are several future directions for research on 2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylnicotinamide. One potential area of research is the development of new derivatives of this compound with improved potency and selectivity. Another potential area of research is the elucidation of the exact mechanism of action of this compound, which may lead to the development of more targeted therapies. Additionally, further research is needed to determine the safety and efficacy of this compound in vivo, which may lead to its eventual use in clinical settings.
合成法
2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylnicotinamide is synthesized using a multistep process that involves the reaction of 2,5-dichloro-4,6-dimethylpyridine with ethylamine and phenylboronic acid. The reaction is catalyzed by palladium acetate and triphenylphosphine. The product obtained is then subjected to a series of purification steps to obtain pure this compound.
特性
IUPAC Name |
2,5-dichloro-N-ethyl-4,6-dimethyl-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c1-4-20(12-8-6-5-7-9-12)16(21)13-10(2)14(17)11(3)19-15(13)18/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAXKPBKJGOBFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C(=C(N=C2Cl)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5856364.png)

![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5856378.png)




![N'-[2-(1-naphthyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5856402.png)
![2-[4-(3-nitrophenyl)-3-butenoyl]-1H-indene-1,3(2H)-dione](/img/structure/B5856408.png)
![3-(difluoromethyl)-N-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5856410.png)
![2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5856437.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5856443.png)
![2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5856450.png)
![4-fluoro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5856453.png)